Flavopiridol - 146426-40-6

Flavopiridol

Catalog Number: EVT-253424
CAS Number: 146426-40-6
Molecular Formula: C21H20ClNO5
Molecular Weight: 401.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flavopiridol [(−)-cis-5,7-dihydroxy-2-(2-chlorophenyl)-8-[4-(3-hydroxy-1-methyl)-piperidinyl]-4H-benzopyran-4-one] is a semisynthetic flavone derived from the alkaloid rohitukine, a natural product found in the stem bark of the Indian tree Dysoxylum binectariferum. [, ] It is classified as a cyclin-dependent kinase (CDK) inhibitor and has been extensively studied for its potential as an antitumor agent. [, ] Flavopiridol exhibits a broad spectrum of activity in various tumor cell lines and xenograft models, primarily by inducing cell cycle arrest and apoptosis. [, , ] It is noteworthy for its ability to kill noncycling tumor cells, unlike many other chemotherapeutic agents. [, ]

Synthesis Analysis

Flavopiridol is synthesized through a multi-step process that involves the chemical modification of rohitukine. While the exact synthesis protocols may vary, they typically involve the introduction of specific functional groups to enhance the molecule's biological activity and pharmacokinetic properties. []

Molecular Structure Analysis

Flavopiridol possesses a complex molecular structure consisting of a flavone core with several substituents, including a chlorophenyl group, a hydroxymethylpiperidinyl group, and multiple hydroxyl groups. [] The spatial arrangement of these groups is crucial for its biological activity and interactions with target proteins. []

Chemical Reactions Analysis
  • Binding to CDKs: Flavopiridol competitively binds to the ATP-binding site of CDKs, inhibiting their kinase activity. [, ]
  • Intercalation into DNA: Studies suggest that flavopiridol can intercalate into duplex DNA, potentially contributing to its cytotoxic effects in noncycling cells. []
  • Glucuronidation: Flavopiridol undergoes hepatic glucuronidation, a metabolic process that conjugates it with glucuronic acid. This process can influence its pharmacokinetics and potentially contribute to variability in its effects. []
Mechanism of Action
  • CDK Inhibition: Flavopiridol is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, and CDK9. [, , ] Inhibition of these kinases disrupts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis. [, ]
  • Transcriptional Inhibition: Flavopiridol inhibits transcription by targeting CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. [, , ] This action disrupts the phosphorylation of RNA polymerase II, thereby suppressing global mRNA synthesis. [, ]
  • Down-regulation of Antiapoptotic Proteins: Flavopiridol treatment has been shown to decrease the expression of antiapoptotic proteins, such as Mcl-1, Bcl-xL, and XIAP, potentially contributing to its ability to induce apoptosis. [, , , ]
  • DNA Interaction: Flavopiridol's ability to bind to DNA may also contribute to its cytotoxic effects, particularly in noncycling cells. []
Applications
  • Investigating Cell Cycle Regulation: Flavopiridol is a valuable tool for studying the role of CDKs in cell cycle progression and regulation. [, ]
  • Exploring Mechanisms of Apoptosis: Its ability to induce apoptosis in various cell types makes it useful for investigating the molecular pathways involved in programmed cell death. [, , , , ]
  • Developing Novel Anticancer Therapies: Despite limited success as a single agent in clinical trials, flavopiridol has shown promising results in combination with other chemotherapeutic agents. [, , , , , ] Its sequence-dependent synergy with chemotherapy drugs like gemcitabine and docetaxel highlights its potential for enhancing the efficacy of existing treatments. [, , ]
  • Studying Transcriptional Regulation: Flavopiridol's ability to inhibit transcription by targeting CDK9 makes it a useful tool for investigating the role of transcriptional regulation in various cellular processes. [, ]
  • Understanding Drug Resistance Mechanisms: The emergence of resistance to flavopiridol in some cell lines has prompted studies to identify the mechanisms involved, such as the overexpression of drug efflux pumps like ABCG2. [] This research can contribute to the development of strategies to overcome drug resistance and improve the efficacy of flavopiridol-based therapies.
Future Directions
  • Optimizing Dosing Schedules: Further research is needed to determine optimal dosing schedules and routes of administration to maximize its efficacy while minimizing toxicities. []

Rohitukine

  • Compound Description: Rohitukine is a natural alkaloid isolated from the Indian tree Dysoxylum binectariferum. It serves as a structural basis for the synthetic development of Flavopiridol. []

Docetaxel

  • Compound Description: Docetaxel is a chemotherapy medication used to treat various types of cancer. It is a microtubule stabilizer, which disrupts the normal function of microtubules in cell division. []
  • Relevance: Research has shown that Flavopiridol enhances the antitumor activity of Docetaxel by promoting apoptosis in a sequence-dependent manner. This synergistic effect was observed when Docetaxel was administered before Flavopiridol. []

Paclitaxel

  • Compound Description: Paclitaxel is another chemotherapy medication classified as a taxane. Like Docetaxel, it is a microtubule-stabilizing agent that disrupts cell division. [, ]
  • Relevance: Similar to Docetaxel, Flavopiridol demonstrates a synergistic effect with Paclitaxel in inducing apoptosis in cancer cells. This sequence-specific enhancement was observed when Paclitaxel preceded Flavopiridol. [, ]

1-β-D-Arabinofuranosylcytosine (ara-C)

  • Compound Description: ara-C is a chemotherapy medication used primarily in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It acts as an antimetabolite, interfering with DNA synthesis and repair. []
  • Relevance: Flavopiridol exhibits sequence-dependent synergy with ara-C, whereby pretreatment with Flavopiridol sensitizes leukemic cells to the subsequent cytotoxic effects of ara-C. This approach is based on the concept of timed sequential therapy, aiming to enhance the efficacy of cycle-dependent antileukemic agents. []

Mitoxantrone

  • Compound Description: Mitoxantrone is an antineoplastic agent used in the treatment of various cancers, including leukemia. It works by interfering with DNA synthesis and repair by poisoning topoisomerase II. []
  • Relevance: In combination with ara-C, Flavopiridol has been investigated in a timed sequential therapy regimen, where Flavopiridol is administered first, followed by ara-C and Mitoxantrone. This strategy aims to exploit drug-induced changes in leukemia cell growth kinetics to enhance treatment response. []
  • Compound Description: SAHA is a histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma. []
  • Relevance: Flavopiridol exhibits synergistic interactions with Vorinostat in breast cancer cells. The combination treatment enhances cell killing in a greater than additive fashion, partly attributed to the inhibition of AKT and ERK1/2 function. This inhibition leads to reduced expression of multiple inhibitors of both extrinsic and intrinsic apoptosis pathways. []

Caffeine

  • Compound Description: Caffeine is a central nervous system stimulant. It is structurally similar to Flavopiridol, particularly in the context of Glycogen Phosphorylase inhibition. []
  • Relevance: Similar to Flavopiridol, Caffeine acts as a Glycogen Phosphorylase inhibitor. Both compounds bind at the allosteric inhibitor site of Glycogen Phosphorylase, with Caffeine's inhibitory action mimicking that of Flavopiridol. [] Notably, the inhibitory effect of Flavopiridol on Glycogen Phosphorylase is synergistic with glucose, similar to caffeine's mechanism of action. []

des-Chloro-Flavopiridol

  • Compound Description: des-Chloro-Flavopiridol is a Flavopiridol analog that lacks the chlorine atom. This structural difference highlights the distinct interactions of Flavopiridol with different enzymes. []
  • Relevance: While Flavopiridol interacts with Glycogen Phosphorylase through a distinct mode involving intercalation between aromatic rings, des-Chloro-Flavopiridol exhibits a different binding mechanism with CDK2. This contrast illustrates how subtle structural variations can significantly influence a compound's binding properties and target selectivity. []

Ethidium Bromide

  • Compound Description: Ethidium Bromide is a fluorescent dye commonly used as a DNA intercalator in molecular biology laboratories. []
  • Relevance: Ethidium Bromide served as a reference compound in studies investigating Flavopiridol's interaction with DNA. The binding affinity of Flavopiridol to genomic DNA was found to be comparable to that of Ethidium Bromide, suggesting a potential mechanism for Flavopiridol's cytotoxicity in noncycling cancer cells. []

Hoechst 33258

  • Compound Description: Hoechst 33258 is a fluorescent dye that binds to the minor groove of DNA. It is frequently employed in fluorescence microscopy for DNA visualization and cell cycle analysis. []
  • Relevance: Similar to Ethidium Bromide, Hoechst 33258 was used as a reference compound to assess Flavopiridol's DNA binding properties. The observation that Flavopiridol binds to genomic DNA to a similar extent as Hoechst 33258 provides further support for Flavopiridol's potential interaction with DNA as a contributing factor to its cytotoxic effects. []

Doxorubicin

  • Compound Description: Doxorubicin is a chemotherapy medication commonly used in the treatment of a wide range of cancers. [, ]
  • Relevance: Doxorubicin served as a reference compound to compare the DNA binding characteristics of Flavopiridol. The equilibrium dissociation constant of the Flavopiridol-DNA complex was found to be within the same range as that observed for the binding of Doxorubicin to DNA. This similarity in binding affinity suggests a potential mechanism by which Flavopiridol, like Doxorubicin, could exert cytotoxic effects by interacting with DNA. [] Additionally, the sequence-specific synergy observed when Flavopiridol is administered after Doxorubicin highlights the importance of scheduling in optimizing therapeutic efficacy. []

Pyrazoloacridine

  • Compound Description: Pyrazoloacridine is a class of DNA intercalators known for their antitumor activity. []
  • Relevance: Pyrazoloacridine compounds were used as reference agents to compare the DNA binding properties of Flavopiridol. The observation that the equilibrium dissociation constant of the Flavopiridol-DNA complex falls within the same range as that of Pyrazoloacridine binding to DNA supports the possibility of Flavopiridol acting as a DNA intercalator, potentially contributing to its cytotoxic effects. []

Properties

CAS Number

146426-40-6

Product Name

Flavopiridol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1

InChI Key

BIIVYFLTOXDAOV-YVEFUNNKSA-N

SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Synonyms

(-)cis-5,7-dihydroxy-2-(2-chlorophenyl)-8-(4-(3-hydroxy-1-methyl)piperidinyl)-4H-1-benzopyran-4-one
alvocidib
flavopiridol
HMR 1275
L 868275
L-868275
L86-8275

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.